molecular formula C28H38N2O5Si B611449 Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)- CAS No. 1575491-01-8

Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-

Cat. No. B611449
M. Wt: 510.706
InChI Key: LQNXUCJZFHOSCM-GTFGCAHESA-N
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Description

TP-2857 is antimicrobial agent.

Scientific Research Applications

Photophysical Properties and Fluorescence

  • N-2-Aryl-1,2,3-Triazoles, derivatives related to the chemical , have been studied for their blue-emitting fluorescent properties. These compounds, synthesized from amino substituted naphthylsulphonic acids and related compounds, exhibit photophysical properties including absorption and emission in the blue and green regions, and are thermally stable up to 300°C. They have potential applications in fluorescence and imaging technologies (Padalkar, Lanke, Chemate, & Sekar, 2015).

Synthetic Approaches and Derivatives

  • Research on quinones has led to the synthesis of various naphth[2,3-d]isoxazole derivatives. These compounds have potential in the development of novel therapeutic agents and have been evaluated for their antifungal activity. This highlights the chemical's significance in synthetic chemistry and drug discovery (Santos, Faria, Iley, Coles, Hursthouse, Martins, & Moreira, 2010).

Structural Analysis and Crystallography

  • Detailed structural analysis of benz[4,5]isoquino[1,2‐b]quinazoline derivatives, closely related to the queried chemical, has been conducted. This includes the study of crystallographic properties and intramolecular steric repulsions, providing insights into the molecular structure and potential applications in material science and pharmaceuticals (Lindeman, Ponomarev, & Rusanov, 1995).

Anticancer Properties

Anti-Stress Agents

  • Pyrrolo[3,4-d]isoxazole derivatives, related to the compound , have been synthesized and evaluated for anti-stress activity. These studies suggest potential therapeutic applications of these compounds as anti-stress agents (Badru, Anand, & Singh, 2012).

properties

IUPAC Name

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O5Si/c1-8-30(9-2)23-20-16-13-17-21(31)28(20,35-36(6,7)27(3,4)5)25(32)22-24(23)34-29-26(22)33-18-19-14-11-10-12-15-19/h10-15,17,20,23H,8-9,16,18H2,1-7H3/t20-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNXUCJZFHOSCM-GTFGCAHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1C2CC=CC(=O)C2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H]1[C@@H]2CC=CC(=O)[C@@]2(C(=O)C3=C1ON=C3OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-
Reactant of Route 2
Reactant of Route 2
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-
Reactant of Route 3
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-
Reactant of Route 4
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-
Reactant of Route 5
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-
Reactant of Route 6
Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-

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